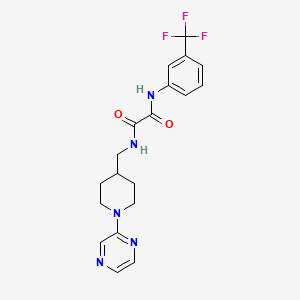
N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazine and phenyl rings could potentially contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the oxalamide group could potentially undergo hydrolysis, and the pyrazine ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could potentially make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Cannabinoid Receptor Antagonists
- Research on pyrazole derivatives, including compounds structurally related to N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, has shown significant activity as cannabinoid receptor antagonists. These compounds aid in characterizing the cannabinoid receptor binding sites and serve as pharmacological probes that could potentially counteract the adverse effects of cannabinoids and cannabimimetic agents. The structural requirements for potent and selective activity against the cannabinoid CB1 receptors include specific substituents at the pyrazole ring, highlighting the compound's utility in medicinal chemistry and drug design (Lan et al., 1999).
Glycine Transporter 1 Inhibitors
- In the context of central nervous system disorders, derivatives similar to this compound have been explored for their potential as Glycine Transporter 1 (GlyT1) inhibitors. These compounds exhibit promising pharmacokinetic profiles and have shown an increase in cerebrospinal fluid glycine levels in animal models, suggesting their utility in treating neuropsychiatric conditions (Yamamoto et al., 2016).
Molecular Interaction Studies
- Detailed molecular interaction studies of compounds structurally related to this compound with cannabinoid receptors have provided insights into the antagonist activity at the CB1 receptor. These studies offer valuable information on the conformational preferences and binding mechanisms of such compounds, facilitating the design of new therapeutics with improved specificity and potency (Shim et al., 2002).
Nitrogen-Containing Heterocyclic Compounds
- This compound belongs to a broader class of nitrogen-containing heterocyclic compounds, which are crucial in pharmaceutical and agrochemical industries due to their high biological activity. Research into these compounds, including pyrazines, pyridines, and piperidines, has led to the development of various applications ranging from drug synthesis to the production of electroconductive polymers (Higasio & Shoji, 2001).
Antagonists for Weight Management
- Antagonists structurally similar to this compound have been investigated for their effects on food intake, body weight, and adipose tissue mass in diet-induced obese mouse models. Such studies underline the therapeutic potential of cannabinoid CB1 receptor antagonists in managing obesity and metabolic disorders (Hildebrandt et al., 2003).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazinamide derivatives, have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
The activated form of pyrazinamide disrupts mycobacterial membrane potential and interferes with trans-translation, leading to the death of Mycobacterium tuberculosis .
Biochemical Pathways
It is known that pyrazinamide and its derivatives interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall .
Pharmacokinetics
It is known that pyrazinamide and its derivatives are well absorbed orally, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that pyrazinamide and its derivatives disrupt mycobacterial membrane potential and interfere with trans-translation, leading to the death ofMycobacterium tuberculosis .
Action Environment
It is known that the efficacy of pyrazinamide and its derivatives can be influenced by factors such as the ph of the environment, the presence of pyrazinamidase, and the susceptibility of the mycobacterial strain .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-2-1-3-15(10-14)26-18(29)17(28)25-11-13-4-8-27(9-5-13)16-12-23-6-7-24-16/h1-3,6-7,10,12-13H,4-5,8-9,11H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBVFPLKFLCOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


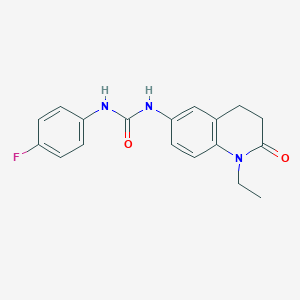
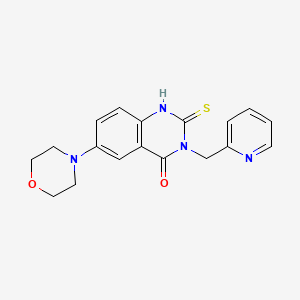
![5-(Difluoromethoxy)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2830126.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2830127.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2830130.png)
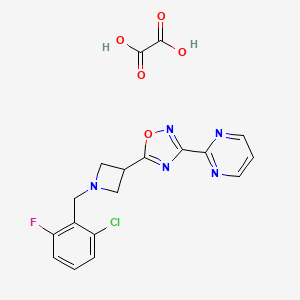
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2830132.png)
![5-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2830133.png)
![(5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2830138.png)
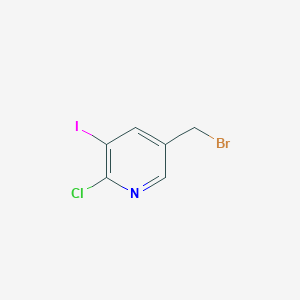
![2,5-dichloro-N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]aniline](/img/structure/B2830143.png)
![Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830145.png)